N-(2-chlorobenzyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(2-chlorobenzyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H15ClFN5OS and its molecular weight is 427.88. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has shown compounds with structures closely related to the specified acetamide derivative demonstrating significant anticancer activity. For instance, novel fluoro-substituted benzo[b]pyran compounds have been tested against human cancer cell lines, including lung, breast, and CNS cancers, showing anticancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (A. G. Hammam et al., 2005). Another study synthesized derivatives with anti-inflammatory activity that could potentially be explored for anticancer properties, given the close relationship between inflammation and cancer progression (K. Sunder & Jayapal Maleraju, 2013).
Imaging Agents
Compounds within the same chemical family have been utilized in radiolabeling and imaging applications, particularly for positron emission tomography (PET). For example, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands for the translocator protein (18 kDa), crucial for imaging neuroinflammatory processes (F. Dollé et al., 2008). Another study on pyrazolo[1,5-a]pyrimidines as translocator protein ligands highlighted their potential in neuroinflammation PET imaging, demonstrating the utility of such compounds in diagnosing and monitoring neurological disorders (Annelaure Damont et al., 2015).
Metabolic Stability and Insecticidal Activity
Research into the structure-activity relationships of certain inhibitors highlighted the investigation of various heterocycles to improve metabolic stability, suggesting potential applications in developing more stable and effective therapeutic agents (Markian M Stec et al., 2011). Furthermore, novel heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal properties against agricultural pests, indicating a potential application in pest management (A. Fadda et al., 2017).
Ligand-Protein Interactions and Photovoltaic Efficiency
Spectroscopic and quantum mechanical studies on bioactive analogs, including benzothiazolinone acetamides, have explored their ligand-protein interactions and potential in photovoltaic efficiency modeling, suggesting applications in drug design and renewable energy technologies (Y. Mary et al., 2020).
Mechanism of Action
Target of action
Pyrazolo[3,4-d]pyrimidines, a class of compounds to which this molecule belongs, are known to have diverse biological activities and can bind with high affinity to multiple receptors . They have been reported to have antiviral, antimicrobial, antitumor activities, and more .
Biochemical pathways
Given the broad range of activities of pyrazolo[3,4-d]pyrimidines, it is likely that multiple pathways could be affected .
Result of action
Pyrazolo[3,4-d]pyrimidines have been reported to have antiviral, antimicrobial, and antitumor activities, suggesting they can have significant effects at the cellular level .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5OS/c21-17-4-2-1-3-13(17)9-23-18(28)11-29-20-16-10-26-27(19(16)24-12-25-20)15-7-5-14(22)6-8-15/h1-8,10,12H,9,11H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWIRQIEDGSCEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.